{[(1E)-2-(4-chlorophenyl)-1-azaprop-1-enyl]amino}aminomethane-1-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)ethanone thiosemicarbazone is a chemical compound with the molecular formula C9H10ClN3S. It is a derivative of thiosemicarbazone, which is known for its diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(4-chlorophenyl)ethanone thiosemicarbazone can be synthesized through the reaction of 1-(4-chlorophenyl)ethanone with thiosemicarbazide. The reaction typically involves the use of ethanol as a solvent and a few drops of acetic acid to catalyze the reaction. The mixture is stirred at room temperature for several hours until the product precipitates out .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-chlorophenyl)ethanone thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiosemicarbazide derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted thiosemicarbazones.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a ligand in coordination chemistry and for the synthesis of metal complexes.
Biology: Exhibits antimicrobial, antiviral, and anticancer activities.
Medicine: Investigated for its potential as a therapeutic agent against diseases like cancer and bacterial infections.
Industry: Used in the development of sensors and as a reagent in analytical chemistry
Wirkmechanismus
The mechanism of action of 1-(4-chlorophenyl)ethanone thiosemicarbazone involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3,4-dichlorophenyl)ethanone thiosemicarbazone
- 1-(4-methylphenyl)ethanone thiosemicarbazone
- 1-(4-hydroxyphenyl)ethanone thiosemicarbazone
- 1-(4-fluorophenyl)ethanone thiosemicarbazone
Uniqueness
1-(4-chlorophenyl)ethanone thiosemicarbazone is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity. The presence of the chlorine atom can enhance its antimicrobial and anticancer properties compared to other thiosemicarbazone derivatives .
Eigenschaften
Molekularformel |
C9H10ClN3S |
---|---|
Molekulargewicht |
227.71 g/mol |
IUPAC-Name |
[(E)-1-(4-chlorophenyl)ethylideneamino]thiourea |
InChI |
InChI=1S/C9H10ClN3S/c1-6(12-13-9(11)14)7-2-4-8(10)5-3-7/h2-5H,1H3,(H3,11,13,14)/b12-6+ |
InChI-Schlüssel |
SIGLNNLOFZKOCC-WUXMJOGZSA-N |
Isomerische SMILES |
C/C(=N\NC(=S)N)/C1=CC=C(C=C1)Cl |
Kanonische SMILES |
CC(=NNC(=S)N)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.